2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
Description
This compound is a substituted imidazolidinone derivative featuring a thioxo group at position 2, a 4-fluorophenyl ethyl substituent at position 3, and dual 4-methoxyphenyl groups linked via an acetamide moiety. The imidazolidinone core is a five-membered heterocycle with two nitrogen atoms, which often serves as a scaffold for drug discovery due to its metabolic stability and ability to engage in hydrogen bonding .
Properties
Molecular Formula |
C27H26FN3O4S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-[3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H26FN3O4S/c1-34-22-11-7-20(8-12-22)29-25(32)17-24-26(33)31(21-9-13-23(35-2)14-10-21)27(36)30(24)16-15-18-3-5-19(28)6-4-18/h3-14,24H,15-17H2,1-2H3,(H,29,32) |
InChI Key |
LGYXMGQEWJZUTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the Fluorophenyl Ethylamine: This step involves the reaction of 4-fluorobenzaldehyde with ethylamine under controlled conditions to form 2-(4-fluorophenyl)ethylamine.
Synthesis of the Thioxoimidazolidinyl Core: The thioxoimidazolidinyl core is synthesized by reacting 4-methoxybenzaldehyde with thiourea and an appropriate amine.
Coupling Reactions: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.
Chemical Reactions Analysis
2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of imidazolidinones possess significant antibacterial properties. For instance, compounds with thiourea and imidazole scaffolds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that our compound may also exhibit similar properties .
- Anticancer Potential : The thioxoimidazolidin framework has been associated with anticancer activity. Research on related compounds indicates that modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines. This potential is attributed to the ability of these compounds to interfere with cellular processes such as apoptosis and cell cycle regulation .
Case Studies
- Antibacterial Activity : A study evaluated various acetamide derivatives for their antibacterial properties against common pathogens. The results indicated that certain modifications led to enhanced activity against biofilms formed by Gram-negative bacteria . This suggests that our compound could be explored for similar applications.
- Cytotoxicity Studies : Research on structurally related compounds has shown promising results in inhibiting cancer cell proliferation. For example, a series of imidazole derivatives were tested against several cancer cell lines, demonstrating significant cytotoxic effects at low concentrations . This provides a basis for investigating the anticancer potential of our compound.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
*Calculated based on molecular formulas from evidence.
Key Structural Observations:
- Core Heterocycles: The target compound’s imidazolidinone core differs from thiazolidinones (e.g., ) and imidazoles (e.g., ) in nitrogen atom positioning and ring saturation, impacting electronic properties and binding interactions.
- Substituent Effects : The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while 4-methoxyphenyl contributes to π-π stacking and hydrogen bonding. These substituents are shared with Compound 9 but differ in linkage (acetamide vs. thioether).
- Thioxo vs.
Pharmacological and Biochemical Implications
While direct data on the target compound’s activity is absent, inferences can be drawn from structurally related molecules:
- COX Inhibition: Compound 9 (imidazole-thioether-acetamide) exhibits COX-1/2 inhibition (IC₅₀: 0.8–1.2 µM), suggesting that the target compound’s imidazolidinone core and fluorophenyl/methoxyphenyl groups may similarly target inflammatory pathways .
- Hypoglycemic Activity : Thiazolidinedione derivatives () demonstrate α-glucosidase inhibition, implying that the target compound’s acetamide and aromatic systems could modulate metabolic enzymes .
- Enzyme Binding: The thioxo group in the target compound may mimic carbonyl or phosphate groups in enzyme active sites, akin to the dioxothiazolidinone moiety in derivatives .
Biological Activity
The compound 2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 475.5 g/mol. The structure features a thioxoimidazolidin core, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of imidazolidin compounds often exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
Several studies have explored the anticancer potential of thioxoimidazolidin derivatives. In vitro assays showed that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, compounds with similar scaffolds demonstrated cytotoxicity against breast and prostate cancer cells, suggesting that the target compound may exhibit analogous effects .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research indicates that related structures inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play critical roles in inflammatory responses. These findings suggest a potential therapeutic application in treating inflammatory diseases .
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes critical for microbial survival and cancer cell growth.
- Receptor Interaction : Potential interactions with various receptors involved in signaling pathways may contribute to its anticancer and anti-inflammatory effects.
- Oxidative Stress Modulation : The ability to modulate oxidative stress levels can influence cellular signaling and apoptosis in cancer cells.
Case Studies
-
Study on Antimicrobial Activity :
- A series of thioxoimidazolidin derivatives were tested against Salmonella enterica and Pseudomonas aeruginosa biofilms. Results indicated that certain derivatives significantly reduced biofilm formation, highlighting the potential of this class of compounds in treating infections caused by biofilm-forming bacteria .
- Anticancer Research :
- Anti-inflammatory Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
